N-[(4-methoxyphenyl)methyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Description
This compound belongs to the quinazoline-derived family, characterized by a 1,3-dioxolo[4,5-g]quinazolin-8-one core. Key structural features include:
- A sulfanyl (-S-) linkage at position 6 of the quinazoline ring, substituted with a 3-nitrophenylmethyl group.
- A butanamide chain at position 7, terminating in a 4-methoxyphenylmethyl group.
- The 1,3-dioxolane ring fused to the quinazoline scaffold, contributing to its planar rigidity and electronic properties.
The 4-methoxyphenyl moiety in the butanamide chain may improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O7S/c1-37-21-9-7-18(8-10-21)15-29-26(33)6-3-11-31-27(34)22-13-24-25(39-17-38-24)14-23(22)30-28(31)40-16-19-4-2-5-20(12-19)32(35)36/h2,4-5,7-10,12-14H,3,6,11,15-17H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPONHUJBFPEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)[N+](=O)[O-])OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the dioxolo ring and the attachment of the methoxyphenyl, nitrophenyl, and butanamide groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions. Solvents such as dichloromethane, ethanol, and water are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the sulfanyl group could produce a sulfoxide or sulfone derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.
Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is not fully understood and requires further research. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects. The presence of various functional groups suggests that it may engage in multiple interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Modifications
The following compounds share the quinazoline core but differ in substituents and side chains, leading to distinct physicochemical and biological properties:
*LogP values estimated using XLogP3 (reference compound data from ).
Key Comparative Findings
Substituent Effects on Bioactivity
- Nitro Group Position : The target compound’s 3-nitrophenyl group may exhibit different electronic effects compared to the 4-nitro isomer in the hexanamide analog. Meta-substitution could reduce steric hindrance in target binding compared to para-substitution .
- Side Chain Length : The hexanamide analog’s longer chain increases molecular weight and LogP, suggesting improved membrane permeability but possible metabolic instability compared to the butanamide derivative .
Biological Activity
The compound N-[(4-methoxyphenyl)methyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₂₁H₂₃N₅O₄S
- Molecular Weight : 433.50 g/mol
The presence of various functional groups, including methoxy, nitro, and dioxole moieties, suggests significant potential for biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 0.004 to 0.03 mg/mL against various Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have yielded promising results:
- Cell Viability Assays : In vitro studies using various cancer cell lines demonstrated that compounds with structural similarities reduced cell viability significantly at concentrations as low as 1 μM .
- Apoptosis Induction : Mechanistic studies suggested that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of the compound:
- Human Cell Lines : In tests involving human normal fetal lung fibroblast MRC-5 cells, compounds were found to maintain cell viability above 91% at concentrations up to 10 μM, indicating low cytotoxicity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and cellular uptake |
| Nitro Group | Potentially increases reactivity towards biological targets |
| Dioxole Moiety | Contributes to overall stability and solubility |
Research indicates that modifications in these functional groups can lead to enhanced or diminished biological activity.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinazoline derivatives demonstrated that modifications similar to those in this compound resulted in significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active derivative exhibited an MIC of 0.015 mg/mL against S. aureus .
Case Study 2: Anticancer Mechanisms
In another investigation focusing on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), derivatives of this compound were shown to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways through increased expression of pro-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
